molecular formula C10H10N2O B13283692 8-Amino-3-methylisoquinolin-5-ol

8-Amino-3-methylisoquinolin-5-ol

Cat. No.: B13283692
M. Wt: 174.20 g/mol
InChI Key: KHUAXIUVAYOKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-3-methylisoquinolin-5-ol is a heterocyclic aromatic compound with a unique structure that includes an amino group, a methyl group, and a hydroxyl group attached to an isoquinoline backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3-methylisoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone, can be adapted to produce this compound . Another method includes the use of transition metal-catalyzed reactions, which offer high efficiency and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-3-methylisoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different isoquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Amino-3-methylisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect mitochondrial function and other cellular mechanisms .

Comparison with Similar Compounds

Uniqueness: 8-Amino-3-methylisoquinolin-5-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

8-amino-3-methylisoquinolin-5-ol

InChI

InChI=1S/C10H10N2O/c1-6-4-7-8(5-12-6)9(11)2-3-10(7)13/h2-5,13H,11H2,1H3

InChI Key

KHUAXIUVAYOKPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.